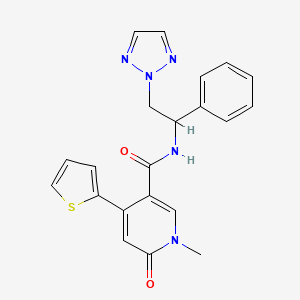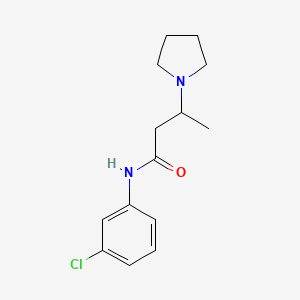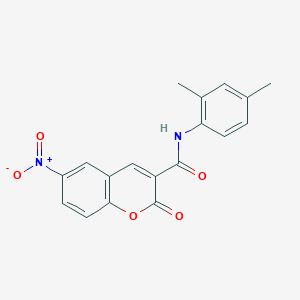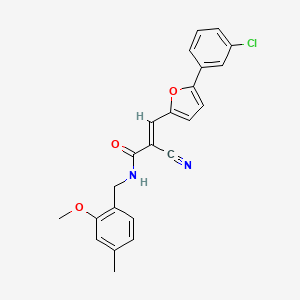![molecular formula C28H28N2O4 B2644176 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide CAS No. 896676-92-9](/img/no-structure.png)
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide, commonly known as DPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPA belongs to a class of compounds called diphenylpropanamides, which are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Scientific Research Applications
- Researchers have investigated the potential of this compound as an anticancer agent. Its unique structure and interactions with cellular components make it an interesting candidate for further study. Studies have explored its effects on cancer cell lines, tumor growth inhibition, and mechanisms of action .
- Modifications of the benzyl phenyl ring in related compounds have led to increased analgesic activity. By replacing the benzyl phenyl ring with an isosteric heterocycle, researchers observed notable improvements in pain relief. The 3-Py derivative, in particular, showed promising results .
Anticancer Properties
Analgesic Activity Enhancement
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide involves the condensation of 5,8-dimethoxy-2-oxo-1H-quinoline-3-carbaldehyde with 3,3-diphenylpropionyl chloride, followed by reduction of the resulting imine with sodium borohydride and subsequent acylation with 2-bromoethylamine.", "Starting Materials": [ "5,8-dimethoxy-2-oxo-1H-quinoline-3-carbaldehyde", "3,3-diphenylpropionyl chloride", "sodium borohydride", "2-bromoethylamine" ], "Reaction": [ "Step 1: Condensation of 5,8-dimethoxy-2-oxo-1H-quinoline-3-carbaldehyde with 3,3-diphenylpropionyl chloride in the presence of a base such as triethylamine or pyridine to form the corresponding imine.", "Step 2: Reduction of the imine with sodium borohydride in a suitable solvent such as ethanol or methanol to form the corresponding amine.", "Step 3: Acylation of the amine with 2-bromoethylamine in the presence of a base such as potassium carbonate or sodium hydride to form the final product, N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide." ] } | |
CAS RN |
896676-92-9 |
Molecular Formula |
C28H28N2O4 |
Molecular Weight |
456.542 |
IUPAC Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide |
InChI |
InChI=1S/C28H28N2O4/c1-33-24-13-14-25(34-2)27-23(24)17-21(28(32)30-27)15-16-29-26(31)18-22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-14,17,22H,15-16,18H2,1-2H3,(H,29,31)(H,30,32) |
InChI Key |
VVQHZRXKXVNRHC-UHFFFAOYSA-N |
SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2644094.png)
![N-(2-{[(4-chloroanilino)carbonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2644096.png)


![3-[(4-Chlorophenyl)sulfonyl]-6-ethoxy-4-piperidin-1-ylquinoline](/img/structure/B2644099.png)

![5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2644107.png)
![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2644108.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2644109.png)

![1-(4-Methylphenyl)sulfonyl-3-(trifluoromethyl)pyrazolo[4,3-c]pyridine](/img/structure/B2644111.png)


![2-(3-methylbenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2644115.png)